Molecular Weight Reduction vs. Closest Commercially Available Analog
The target compound (C₁₃H₁₅N₃O₃S, MW = 293.34 g/mol) is an oxadiazole–phenylethenesulfonamide with a linear ethyl spacer. Its closest commercially available analog, (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide (CAS 1334024-55-3, C₁₅H₁₉N₃O₃S, MW = 321.39 g/mol), carries a branched propyl linker that adds 28.05 g/mol in molecular weight [1]. In fragment-based drug discovery contexts, every 28 Da increment reduces ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count), making the lighter analog preferable for fragment screening and early hit optimization [2].
| Evidence Dimension | Molecular weight and linker topology |
|---|---|
| Target Compound Data | MW = 293.34 g/mol; linear ethyl linker |
| Comparator Or Baseline | CAS 1334024-55-3 (branched propyl linker); MW = 321.39 g/mol |
| Quantified Difference | ΔMW = 28.05 g/mol (8.7% lower); linear vs. α-branched tether |
| Conditions | Computational comparison based on vendor-reported structures (Kuujia, Evitachem) |
Why This Matters
Lower MW and linear topology theoretically improve passive permeability and reduce entropic penalty upon binding, critical for fragment library selection where MW < 300 is a standard cutoff.
- [1] Kuujia. (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide. CAS 1334024-55-3 (MW = 321.39). View Source
- [2] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. doi:10.1016/S1359-6446(04)03069-7. View Source
